Lethedoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

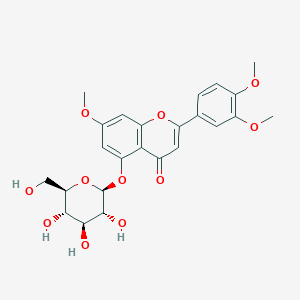

Lethedoside A is a complex organic compound with a unique structure that includes multiple methoxy groups and a chromen-4-one core

Métodos De Preparación

The synthesis of Lethedoside A typically involves several stepsThe reaction conditions often involve the use of catalysts such as N-methylmorpholine and solvents like tetrahydrofuran .

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the aglycone and sugar components.

Aplicaciones Científicas De Investigación

Lethedoside A has several applications in scientific research:

Chemistry: It is used as a model compound in studies of reaction mechanisms and as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds include:

3,4-Dimethoxyphenyl glucoside: Shares the dimethoxyphenyl group but differs in the glycosidic linkage and overall structure.

Gallocatechin gallate: Another compound with a chroman-3-yl structure, known for its potential to inhibit multiple targets of SARS-CoV-2.

5-Methoxygalbelgin: Contains a similar methoxyphenyl group but differs in the overall molecular framework.

Actividad Biológica

Lethedoside A is a flavonoid compound that has garnered attention for its diverse biological activities. Flavonoids are known for their antioxidant properties and potential therapeutic effects against various diseases, including cancer, diabetes, and cardiovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and case studies that highlight its pharmacological potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing cellular damage.

- Mechanisms of Action :

2. Cytotoxicity and Anticancer Properties

Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells.

- Cytotoxicity Assays :

- Cell Lines Used : Various immortalized cell lines were employed to assess the cytotoxic effects of this compound.

- Results Summary : The compound showed significant inhibition of cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis through caspase activation |

| MCF-7 (Breast) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20 | ROS generation leading to cell death |

3. Antidiabetic Effects

This compound has been investigated for its potential antidiabetic properties. Studies indicate that it may enhance glucose uptake and modulate insulin secretion.

- Mechanisms :

| Assay Type | Result |

|---|---|

| α-Amylase Inhibition | IC50 = 15 µM |

| Glucose Uptake (in vitro) | Increase by 40% |

| Insulin Secretion Modulation | Significant increase |

4. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. This compound has shown promise in reducing inflammatory markers.

- Research Findings :

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated its potential as a therapeutic agent. The researchers treated MCF-7 cells with varying concentrations of this compound over a period of 48 hours. The results indicated a significant reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Case Study: Diabetes Management

In another investigation focused on diabetic rats, this compound was administered alongside a high-sugar diet. The results showed a marked decrease in blood glucose levels compared to control groups, supporting its role in glucose metabolism modulation.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3/t19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKHKFVWKVWGMH-PFKOEMKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.